1-(4-Chlorophenyl)-3-methylbutan-2-amine
Overview
Description
This would typically include the compound’s systematic name, its common names, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may also include information on the yield and purity of the final product.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound undergoes, including any catalysts required and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Synthesis of Sibutramine and Metabolites Synthesis pathways for Sibutramine and its metabolites, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, were discussed, detailing key steps like Grignard–reduction reactions and conversion of 4-chlorophenylacetonitrile into 3-hydroxycyclobutanecarbonitrile (Jeffery et al., 1996).
Enzyme Inhibition Research The compound's transformation into irreversible monoamine oxidase-B (MAO-B) inactivators by N-methylation was studied, revealing insights into enzyme adduct formation and the effect of N-methylation on this process (Ding & Silverman, 1993).
Corrosion Inhibition The use of 1-(4-Chlorophenyl)-3-methylbutan-2-amine derivatives as corrosion inhibitors for mild steel in acidic medium was investigated, highlighting their protective film formation and interaction with the steel surface (Boughoues et al., 2020).
Material Chemistry and Catalysis Research on the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, explored the conversion of amino acids into valuable chemicals, emphasizing the role of reaction parameters and catalyst optimization (Verduyckt et al., 2017).
Molecular Interaction Studies Studies on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, were conducted to understand the molecular interactions and equilibrium of these complexes in various solvents (Castaneda et al., 2001).
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.
Future Directions
This could involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less well-known compound, some of this information may not be available. For a more detailed analysis, you may need to consult specialized databases or scientific literature.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJIRICRIUMVSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-methylbutan-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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